molecular formula C17H17ClN2O4S B10961456 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B10961456
M. Wt: 380.8 g/mol
InChI Key: LUIZLZXMPCKLHL-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a morpholine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-aminobenzoic acid to form 2-chloro-N-(4-carboxyphenyl)benzenesulfonamide.

    Coupling with Morpholine: The carboxylic acid group is then activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and reacted with morpholine to form the final product.

The reaction conditions generally include:

  • Solvent: Dichloromethane or dimethylformamide (DMF)
  • Temperature: Room temperature to 50°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfinamide under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at elevated temperatures.

Major Products

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Conversion to sulfone derivatives.

    Reduction: Formation of sulfinamide derivatives.

    Hydrolysis: Breakdown products include the corresponding amine and sulfonic acid.

Scientific Research Applications

2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, given the sulfonamide group’s known activity against bacterial infections.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The morpholine moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both a chloro group and a morpholine moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H17ClN2O4S/c18-15-3-1-2-4-16(15)25(22,23)19-14-7-5-13(6-8-14)17(21)20-9-11-24-12-10-20/h1-8,19H,9-12H2

InChI Key

LUIZLZXMPCKLHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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